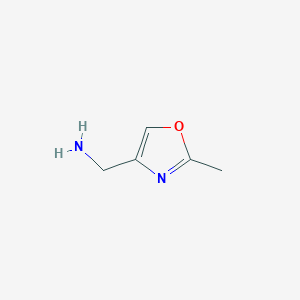
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine
Übersicht
Beschreibung
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine is a chemical compound with the molecular formula C14H18N4 . It has a molecular weight of 242.32 g/mol .
Molecular Structure Analysis
The molecular structure of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine consists of a piperazine ring attached to an isoquinoline group . The exact structure can be found in the MOL file associated with its MDL Number: MFCD11980544 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine include a molecular weight of 242.32 g/mol . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine derivatives have been identified as potential antimalarial agents. A study by Dola et al. (2016) found a novel 4-aminoquinoline derivative, which exhibited curative activity against chloroquine-resistant malaria parasites, indicating its potential for preclinical development as a blood schizonticidal agent (Dola et al., 2016).
Fluorescence Imaging
This compound has been used in the synthesis of fluorescent imaging polymers. A study by Tian et al. (2002) discusses the preparation of polymers with naphthalimide pendant groups using 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine, demonstrating its application in positive and negative fluorescent imaging (Tian et al., 2002).
Anticancer Research
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine derivatives have shown promise in anticancer research. Filak et al. (2014) combined the indoloquinoline backbone and piperazine to create indoloquinoline–piperazine hybrids, which were studied for their antiproliferative activity against cancer cells, providing insights into the development of chemotherapeutic agents (Filak et al., 2014).
Corrosion Inhibition
This chemical has been utilized in the field of corrosion inhibition. About et al. (2020) synthesized 8-hydroxyquinoline analogs, including derivatives of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine, which showed good performance as corrosion inhibitors for C22E steel in acidic environments (About et al., 2020).
Antidepressant Properties
In a study by Dhir et al. (2011), derivatives of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine were evaluated for their antidepressant activity in mice models. The findings suggest that these compounds may modulate neurotransmitter levels in the brain and could be potential candidates for treating major depression (Dhir et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methylpiperazin-1-yl)isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-3-2-13(15)12-10-16-5-4-11(12)14/h2-5,10H,6-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBMCQFQUJNWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine | |
CAS RN |
1155134-93-2 | |
| Record name | 5-(4-methylpiperazin-1-yl)isoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



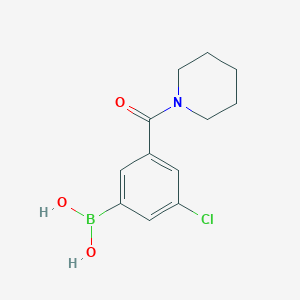

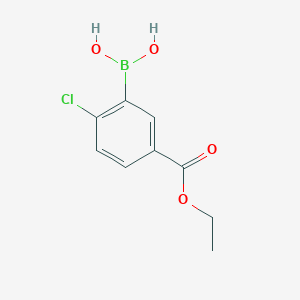


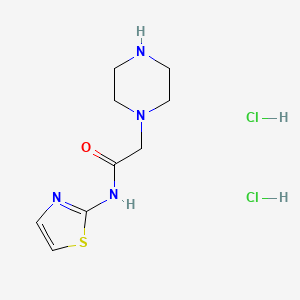



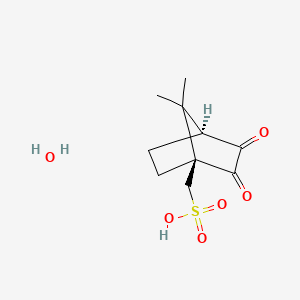

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
